5-Chloro-2-(tributylstannyl)pyridine
Overview
Description
5-Chloro-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30ClNSn and a molecular weight of 402.59 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 5-position and a tributylstannyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
It is known that organotin compounds like 5-chloro-2-(tributylstannyl)pyridine are often used in stille cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is primarily through its role in Stille cross-coupling reactions . In these reactions, the tin atom in the organotin compound acts as a nucleophile, attacking an electrophilic carbon in another molecule to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in stille cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is known to participate in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile, donating its stannyl group to form new carbon-carbon bonds. This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(tributylstannyl)pyridine typically involves the stannylation of 5-chloropyridine. One common method is the reaction of 5-chloropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form stannic derivatives or reduction to form stannous derivatives.
Common Reagents and Conditions:
Stille Coupling: This reaction involves the coupling of this compound with an organohalide in the presence of a palladium catalyst.
Suzuki Coupling: This reaction involves the coupling of this compound with a boronic acid in the presence of a palladium catalyst and a base.
Major Products Formed:
Biaryl Compounds: Formed through Stille or Suzuki coupling reactions.
Functionalized Pyridines: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Chloro-2-(tributylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive compounds. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .
Comparison with Similar Compounds
- 5-Bromo-2-(tributylstannyl)pyridine
- 5-Iodo-2-(tributylstannyl)pyridine
- 2-(Tributylstannyl)pyridine
Uniqueness: 5-Chloro-2-(tributylstannyl)pyridine is unique due to the presence of both a chlorine atom and a tributylstannyl group on the pyridine ring. This combination allows for selective reactions and the formation of diverse products. Compared to its bromo and iodo analogs, the chloro derivative is often preferred due to its stability and reactivity under various conditions .
Properties
IUPAC Name |
tributyl-(5-chloropyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMAFNXVWZVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656780 | |
Record name | 5-Chloro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611168-63-9 | |
Record name | 5-Chloro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611168-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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